molecular formula C16H11F3N4O2 B5847515 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid

4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid

Cat. No. B5847515
M. Wt: 348.28 g/mol
InChI Key: ILEUVDBITKKOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid, also known as TFB-TBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFB-TBA is a tetrazole-based compound that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid is not fully understood, but it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has also been shown to modulate the activity of various receptors and ion channels, including G protein-coupled receptors (GPCRs) and voltage-gated ion channels.
Biochemical and Physiological Effects:
4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has also been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. In addition, 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has various advantages for lab experiments, including high purity, stability, and solubility in various solvents. 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid can be easily synthesized using various methods, and its properties can be easily modified to suit specific experimental needs. However, 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid also has limitations, including its potential toxicity and limited availability in large quantities.

Future Directions

4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has various potential future directions, including the development of novel drugs for the treatment of various diseases, the synthesis of new materials with unique properties, and the analysis of various compounds in analytical chemistry. In medicinal chemistry, 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid can be used as a scaffold for the development of novel drugs with improved efficacy and safety profiles. In material science, 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid can be used as a building block for the synthesis of new polymers and materials with unique properties, including biocompatibility and biodegradability. In analytical chemistry, 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid can be used as a derivatization agent for the analysis of various compounds, including amino acids, peptides, and carbohydrates, with improved sensitivity and selectivity.
Conclusion:
In conclusion, 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid is a tetrazole-based compound that has gained attention in the scientific community due to its potential applications in various fields. 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions. 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has various advantages for lab experiments, including high purity, stability, and solubility in various solvents, but also has limitations, including its potential toxicity and limited availability in large quantities. 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has various potential future directions, including the development of novel drugs, the synthesis of new materials, and the analysis of various compounds in analytical chemistry.

Synthesis Methods

The synthesis of 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has been achieved using various methods, including the reaction of 4-amino benzoic acid with trifluoromethyl benzyl bromide and sodium azide, followed by the reaction with sodium hydroxide. Another method involves the reaction of 4-carboxybenzyl bromide with 5-aminotetrazole in the presence of a base. These methods have been optimized to yield high purity 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid, which has been used in various scientific research applications.

Scientific Research Applications

4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has been used as a building block for the synthesis of various polymers and materials with unique properties. In analytical chemistry, 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid has been used as a derivatization agent for the analysis of various compounds, including amino acids, peptides, and carbohydrates.

properties

IUPAC Name

4-[2-[[3-(trifluoromethyl)phenyl]methyl]tetrazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)13-3-1-2-10(8-13)9-23-21-14(20-22-23)11-4-6-12(7-5-11)15(24)25/h1-8H,9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEUVDBITKKOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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